![molecular formula C17H18O2S B14280414 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane CAS No. 135655-69-5](/img/structure/B14280414.png)
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is an organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a 1,3-oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. The aromatic portion of the molecule includes a methoxy-substituted phenyl group and a methyl-substituted phenyl group, connected through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenol with formaldehyde to form 4-(4-methylphenyl)methanol. This intermediate is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxathiolane ring allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetonitrile: Shares the methoxyphenyl group but lacks the oxathiolane ring.
2-Methoxy-4-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Contains similar aromatic structures but differs in the functional groups attached.
Uniqueness
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is unique due to the presence of the 1,3-oxathiolane ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
135655-69-5 |
|---|---|
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-oxathiolane |
InChI |
InChI=1S/C17H18O2S/c1-13-2-4-14(5-3-13)12-19-16-8-6-15(7-9-16)17-18-10-11-20-17/h2-9,17H,10-12H2,1H3 |
Clave InChI |
SGSVJBBTIOVVLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3OCCS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
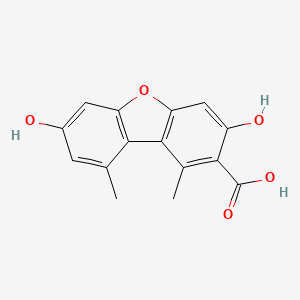
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
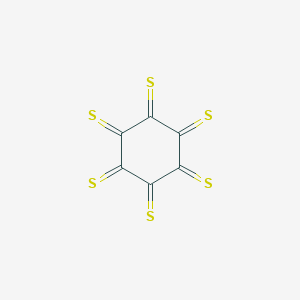


![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
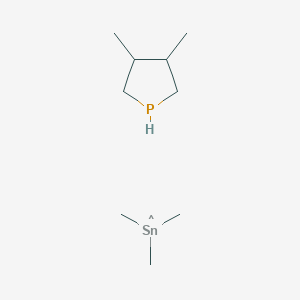
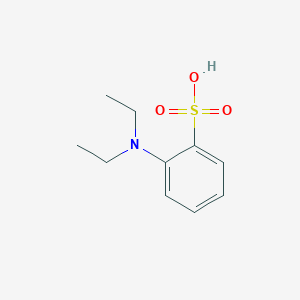

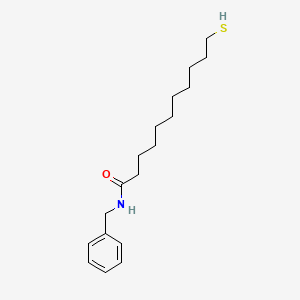
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
